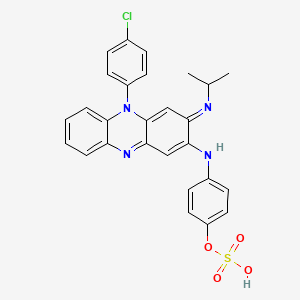
Clofazimine hydrogen-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[(3Z)-5-(4-chlorophenyl)-3-(isopropylimino)phenazin-2-yl]amino}phenyl)oxidanesulfonic acid is a member of phenazines.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Clofazimine is one of the key drugs recommended by the World Health Organization for treating leprosy caused by Mycobacterium leprae. It has also been increasingly utilized for treating drug-resistant tuberculosis and infections caused by nontuberculous mycobacteria (NTM) .
Key Findings:
- Clofazimine exhibits significant activity against Mycobacterium tuberculosis and various NTM species.
- Its mechanism includes inhibition of mycobacterial growth through disruption of cellular functions and induction of apoptosis in infected cells.
Inhalation Formulations
Recent innovations have led to the development of inhalable formulations of clofazimine, which enhance its bioavailability and therapeutic efficacy in pulmonary infections .
Table 1: Characteristics of Inhalable Clofazimine Formulations
| Parameter | Details |
|---|---|
| Formulation Type | Aerosol/Emulsion |
| Particle Size Distribution | Mass median aerodynamic diameter (MMAD) 1-5 µm |
| Delivery Method | Nebulization using various devices |
| Targeted Application | Pulmonary infections caused by mycobacteria |
| Bioavailability Improvement | Enhanced delivery to lower lung regions |
Oncology Applications
Clofazimine has shown promise in oncology, particularly in chronic myeloid leukemia (CML). Research indicates that clofazimine activates peroxisome proliferator-activated receptor-gamma (PPARγ), leading to apoptosis in CML cells .
Mechanism of Action:
- Induction of reactive oxygen species-mediated apoptosis.
- Downregulation of stem cell maintenance factors, enhancing the efficacy of existing treatments like imatinib.
Case Study:
A study reported that combining clofazimine with imatinib significantly reduced the half-maximal inhibitory concentration (IC50) for CML cells by over four logs, demonstrating superior synergy compared to other treatments .
Broad-Spectrum Antiviral Activity
Emerging evidence suggests that clofazimine possesses broad-spectrum antiviral properties, including activity against coronaviruses such as SARS-CoV-2 .
Research Insights:
- Clofazimine inhibits viral replication and reduces cytotoxicity in infected cells.
- Its favorable safety profile makes it a candidate for further exploration in viral infections.
Neuroprotective Effects
Clofazimine has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Huntington's disease. It was found to reduce polyglutamine toxicity, indicating potential applications in treating neurodegenerative disorders .
Table 2: Neuroprotective Effects of Clofazimine
| Study Focus | Findings |
|---|---|
| Huntington's Disease | Reduced toxicity associated with polyQ proteins |
| Mechanism | Modulation of cellular stress responses |
Eigenschaften
CAS-Nummer |
190319-58-5 |
|---|---|
Molekularformel |
C27H23ClN4O4S |
Molekulargewicht |
535 g/mol |
IUPAC-Name |
[4-[[5-(4-chlorophenyl)-3-propan-2-yliminophenazin-2-yl]amino]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C27H23ClN4O4S/c1-17(2)29-24-16-27-25(15-23(24)30-19-9-13-21(14-10-19)36-37(33,34)35)31-22-5-3-4-6-26(22)32(27)20-11-7-18(28)8-12-20/h3-17,30H,1-2H3,(H,33,34,35) |
InChI-Schlüssel |
YRJSPGQHSGHYAX-UHFFFAOYSA-N |
SMILES |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)OS(=O)(=O)O |
Kanonische SMILES |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















